molecular formula C11H11Cl3O2 B13118633 Tert-butyl 2,4,5-trichlorobenzoate

Tert-butyl 2,4,5-trichlorobenzoate

Cat. No.: B13118633
M. Wt: 281.6 g/mol
InChI Key: LKERVPRLHBTTHL-UHFFFAOYSA-N
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Description

Tert-butyl 2,4,5-trichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to the benzoate ring, which is further substituted with three chlorine atoms at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,4,5-trichlorobenzoate typically involves the esterification of 2,4,5-trichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,4,5-trichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 2,4,5-trichlorobenzoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.

    Hydrolysis: The major products are 2,4,5-trichlorobenzoic acid and tert-butyl alcohol.

    Reduction: The products vary based on the reducing agent and reaction conditions.

Scientific Research Applications

Tert-butyl 2,4,5-trichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2,4,5-trichlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,4-dichlorobenzoate
  • Tert-butyl 2,5-dichlorobenzoate
  • Tert-butyl 3,4,5-trichlorobenzoate

Uniqueness

Tert-butyl 2,4,5-trichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This distinct arrangement can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H11Cl3O2

Molecular Weight

281.6 g/mol

IUPAC Name

tert-butyl 2,4,5-trichlorobenzoate

InChI

InChI=1S/C11H11Cl3O2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,1-3H3

InChI Key

LKERVPRLHBTTHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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